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Cat. No.: B13940471

Get Quote

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and

chemical environment of atoms in a molecule. For 3-amino-6-bromo-8-methylisoquinoline, both

¹H and ¹³C NMR will provide definitive structural information. The predicted chemical shifts are

based on the additive effects of the electron-donating amino group, the electron-withdrawing

and sterically bulky bromine atom, and the electron-donating methyl group on the isoquinoline

core.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the

amino protons, and the methyl protons. The electron-donating amino group at C3 will cause a

significant upfield shift (lower ppm) for adjacent protons, particularly H4. Conversely, the

deshielding effects of the aromatic system and the nitrogen atom will influence protons like H1.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
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Proton Assignment
Predicted Chemical
Shift (δ) ppm

Multiplicity Notes

H1 ~9.0 - 9.2 Singlet
Deshielded by the
adjacent nitrogen
atom.

H4 ~6.8 - 7.0 Singlet
Shielded by the C3-

NH₂ group.

H5 ~7.8 - 8.0 Singlet

Influenced by the peri-

effect of the C8-

methyl group.

H7 ~7.6 - 7.8 Singlet
Deshielded by the

adjacent C6-Br.

NH₂ ~5.5 - 6.5 Broad Singlet

Exchangeable with

D₂O; chemical shift is

concentration and

temperature

dependent.

| CH₃ | ~2.5 - 2.7 | Singlet | Typical range for an aryl methyl group. |

Comparative Analysis: ¹H NMR To ground these predictions, we compare them with known

data for related structures. For instance, in 3-aminoquinoline, the aromatic protons appear

between 7.5 and 8.5 ppm, and the NH₂ protons are observed as a broad singlet around 5.0-6.0

ppm.[1] The presence of the methyl group at C8 in our target molecule is expected to cause a

downfield shift for the H1 proton due to steric compression (peri-effect), while the bromine at

C6 will deshield the adjacent H5 and H7 protons.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide a carbon count and information about the electronic

environment of each carbon atom. The carbon attached to the amino group (C3) is expected to

be significantly shielded.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
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Carbon Assignment
Predicted Chemical Shift
(δ) ppm

Notes

C1 ~148 - 152
Deshielded by the nitrogen
atom.

C3 ~152 - 156
Attached to the electron-

donating amino group.

C4 ~105 - 110 Shielded by the C3-NH₂ group.

C4a ~135 - 138 Quaternary carbon.

C5 ~128 - 132

C6 ~118 - 122
Attached to bromine (ipso-

carbon).

C7 ~130 - 134

C8 ~138 - 142 Attached to the methyl group.

C8a ~125 - 128 Quaternary carbon.

| CH₃ | ~20 - 25 | Typical range for an aryl methyl carbon. |

Comparative Analysis: ¹³C NMR In substituted quinolines and isoquinolines, carbons directly

attached to electron-donating groups like -NH₂ are shielded, while those attached to halogens

show varied effects.[2][3] The predicted shifts are derived from foundational data on similar

heterocyclic systems and take into account the combined electronic contributions of all three

substituents.[4][5]

Protocol for NMR Data Acquisition
Rationale: The choice of DMSO-d₆ as a solvent is crucial for observing the exchangeable NH₂

protons, which would be lost in solvents like D₂O or might not be clearly visible in CDCl₃.

Tetramethylsilane (TMS) serves as the universal internal standard for referencing the chemical

shifts to 0 ppm.[1]

Sample Preparation: Accurately weigh 10-15 mg of 3-amino-6-bromo-8-methylisoquinoline

and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆)
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containing 0.03% (v/v) TMS in a 5 mm NMR tube.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Tune and shim the probe for the sample.

Acquire a one-dimensional proton spectrum over a spectral width of 0 to 12 ppm.

Use a pulse angle of 30-45 degrees with a relaxation delay of 2-5 seconds.

Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Switch the probe to the carbon channel and retune.

Acquire a proton-decoupled ¹³C spectrum over a spectral width of 0 to 200 ppm.

Employ a standard pulse program (e.g., zgpg30).

A longer acquisition time and a larger number of scans (e.g., 1024 or more) will be

necessary due to the low natural abundance of ¹³C.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS

peak to 0.00 ppm and the ¹³C spectrum by referencing the DMSO-d₆ solvent peak to 39.52

ppm.

Mass Spectrometry (MS): Unveiling the Molecular
Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and, through fragmentation patterns,

corroborates the molecular structure. For 3-amino-6-bromo-8-methylisoquinoline, the presence

of bromine is a key diagnostic feature due to its characteristic isotopic pattern.

Predicted Mass Spectrometry Data (Electron Ionization - EI)
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m/z Value Interpretation Notes

250 / 252 [M]⁺

Molecular ion peak. The
two peaks of
approximately equal
intensity are due to the
⁷⁹Br and ⁸¹Br isotopes.

171 [M - Br]⁺ Loss of the bromine atom.

| 144 | [M - Br - HCN]⁺ | Subsequent loss of hydrogen cyanide from the isoquinoline ring, a

common fragmentation pathway for N-heterocycles.[6] |

Comparative Analysis: MS The fragmentation of isoquinolines often involves the loss of HCN

from the heterocyclic ring.[6] For 3-aminoquinoline, the molecular ion is observed at m/z 144,

with a key fragment at m/z 117 corresponding to the loss of HCN.[7][8] For our target molecule,

the initial loss of the heavy bromine atom is the most probable primary fragmentation event,

followed by the characteristic loss of HCN.

Protocol for Mass Spectrometry Data Acquisition
Rationale: Electron Ionization (EI) is a standard "hard" ionization technique that provides

reproducible fragmentation patterns useful for structural confirmation and library matching. A

direct insertion probe is suitable for solid, thermally stable compounds.

Sample Preparation: Place a small amount (<1 mg) of the solid sample into a capillary tube

for use with a direct insertion probe.

Instrumentation: Use a mass spectrometer equipped with an EI source (e.g., a quadrupole or

time-of-flight analyzer).

Ionization: Use a standard electron energy of 70 eV.

Mass Analysis:

Heat the direct insertion probe gradually to volatilize the sample into the ion source.
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Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and

relevant fragments.

Data Analysis: Identify the molecular ion peaks [M]⁺ and [M+2]⁺. Analyze the isotopic cluster

to confirm the presence of one bromine atom. Correlate the major fragment ions with logical

losses from the parent structure. For high certainty, High-Resolution Mass Spectrometry

(HRMS) should be used to confirm the elemental composition.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is essential for identifying the key functional groups within the molecule. The

spectrum will be characterized by absorptions corresponding to the N-H bonds of the primary

amine, aromatic C-H bonds, C=C and C=N bonds of the aromatic system, and the C-Br bond.

Predicted IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Medium

N-H asymmetric &
symmetric stretching
(doublet for primary
amine)[1][9]

3100 - 3000 Medium-Weak Aromatic C-H stretching

2950 - 2850 Weak
Aliphatic C-H stretching

(methyl group)

1650 - 1580 Strong
N-H bending (scissoring) and

C=N/C=C ring stretching

1500 - 1400 Medium-Strong Aromatic C=C ring stretching

| 600 - 500 | Medium-Weak | C-Br stretching |

Comparative Analysis: IR The IR spectrum of 3-aminoquinoline shows characteristic N-H

stretching bands in the 3400-3300 cm⁻¹ region and a strong N-H bend around 1620 cm⁻¹.[7]
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Similarly, aromatic compounds exhibit C-H stretches just above 3000 cm⁻¹ and ring stretching

vibrations in the 1600-1450 cm⁻¹ region.[9] The spectrum of our target will be a composite of

these features, with the additional C-Br stretch at lower wavenumbers.

Protocol for IR Data Acquisition (FTIR-ATR)
Rationale: Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR

spectra of solid samples with minimal preparation, eliminating the need for KBr pellets.

Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean.

Record a background spectrum.

Sample Application: Place a small amount of the solid sample onto the ATR crystal.

Spectrum Collection: Apply pressure using the built-in clamp to ensure good contact

between the sample and the crystal. Collect the sample spectrum.

Data Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to generate the final transmittance or absorbance spectrum. A typical

spectral range is 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing
the Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated π-electron system of the

molecule. The isoquinoline core is a strong chromophore, and its absorption spectrum will be

modulated by the attached functional groups (auxochromes).

Predicted UV-Vis Absorption Maxima (λ_max)

Solvent Predicted λ_max (nm) Associated Transition

| Ethanol | ~230-250, ~280-300, ~340-360 | π → π* and n → π* transitions |

Comparative Analysis: UV-Vis The UV-Vis spectrum of the parent isoquinoline shows multiple

absorption bands related to its aromatic system. The introduction of an amino group, a powerful
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auxochrome, typically causes a bathochromic (red) shift and an increase in molar absorptivity.

[10] A similar effect is seen in 8-aminoquinoline.[11] The bromine and methyl groups are

expected to have a smaller, but still noticeable, red-shifting effect on the absorption maxima.

The exact λ_max values are sensitive to solvent polarity.[10][12]

Protocol for UV-Vis Data Acquisition
Rationale: Using a polar protic solvent like ethanol allows for the observation of both π → π*

and n → π* transitions and is a common standard for UV-Vis analysis of organic molecules.

Sample Preparation: Prepare a dilute solution of the compound in spectroscopic grade

ethanol (e.g., 10⁻⁵ to 10⁻⁴ M). The concentration should be adjusted to yield an absorbance

between 0.2 and 0.8 at the λ_max.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent

(ethanol).

Sample Measurement: Place the cuvette containing the sample solution in the

spectrophotometer and record the absorption spectrum over a range of 200-600 nm.

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).

Integrated Spectroscopic Workflow
The following diagram illustrates a logical workflow for the complete spectroscopic

characterization of a novel compound like 3-amino-6-bromo-8-methylisoquinoline.
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Comprehensive Spectroscopic Characterization Workflow

Sample Preparation

Spectroscopic Analysis

Final Characterization

Synthesized Compound
(3-amino-6-bromo-8-methylisoquinoline)

Mass Spectrometry (EI/HRMS)
- Molecular Weight

- Isotopic Pattern (Br)
- Fragmentation

Aliquots for each technique

NMR Spectroscopy
(¹H, ¹³C in DMSO-d₆)

- Structural Connectivity
- Chemical Environment

Aliquots for each technique

IR Spectroscopy (FTIR-ATR)
- Functional Groups (NH₂, C-Br)

Aliquots for each technique

UV-Vis Spectroscopy (Ethanol)
- Conjugated System

- Electronic Transitions

Aliquots for each technique

Structure Confirmed

Correlated Data Correlated Data Correlated Data Correlated Data

Click to download full resolution via product page

Caption: A logical workflow for the comprehensive spectroscopic characterization of the target

compound.

Conclusion
This guide establishes a detailed predictive framework for the spectroscopic analysis of 3-

amino-6-bromo-8-methylisoquinoline. The unique combination of an amino, bromo, and methyl

substituent on the isoquinoline core gives rise to a set of distinct and identifiable signatures
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across NMR, MS, IR, and UV-Vis spectroscopy. The provided protocols offer robust, field-

proven methods for acquiring high-quality data. By comparing acquired experimental data to

the predictions and comparative analyses presented herein, researchers can confidently

confirm the structure and purity of this valuable chemical entity.
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